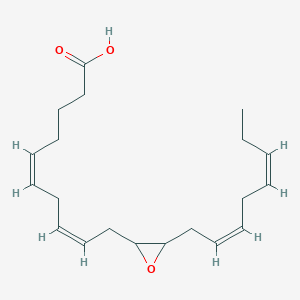
11(12)-EpETE
Descripción general
Descripción
11(12)-Epoxyeicosatrienoic acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and pain perception.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11(12)-Epoxyeicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. The reaction typically involves the use of cytochrome P450 enzymes, which catalyze the addition of an oxygen atom to the double bonds of arachidonic acid, forming the epoxide group. The reaction conditions often include a buffered aqueous solution with a pH range of 7.4 to 8.0, and the presence of cofactors such as NADPH.
Industrial Production Methods
Industrial production of 11(12)-Epoxyeicosatrienoic acid is not widely established due to the complexity and specificity of the enzymatic reactions involved. biotechnological approaches using genetically engineered microorganisms expressing cytochrome P450 enzymes have been explored as potential methods for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
11(12)-Epoxyeicosatrienoic acid undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Hydrolysis: The epoxide group can be hydrolyzed to form vicinal diols.
Reduction: The double bonds in the eicosatrienoic acid chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide group.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products Formed
Diols: Formed from the hydrolysis or oxidation of the epoxide group.
Saturated Compounds: Formed from the reduction of double bonds.
Aplicaciones Científicas De Investigación
11(12)-Epoxyeicosatrienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of epoxide formation and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and pain.
Mecanismo De Acción
11(12)-Epoxyeicosatrienoic acid exerts its effects through various molecular targets and pathways:
Molecular Targets: It binds to and activates specific receptors, such as the peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.
Pathways Involved: It modulates signaling pathways involved in inflammation, vasodilation, and pain perception, including the nitric oxide and prostaglandin pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 14(15)-Epoxyeicosatrienoic acid
- 8(9)-Epoxyeicosatrienoic acid
- 5(6)-Epoxyeicosatrienoic acid
Comparison
11(12)-Epoxyeicosatrienoic acid is unique in its specific regioisomeric form, which determines its distinct biological activities and receptor affinities. Compared to other epoxyeicosatrienoic acids, it may have different potency and efficacy in modulating physiological processes such as blood pressure regulation and inflammation.
Propiedades
IUPAC Name |
(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKDYBJJBDJGY-BVILWSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between 11(12)-EpETE and pulmonary hypertension based on the research findings?
A: The research paper [] investigated the association of various eicosanoid metabolites, including this compound, with pulmonary hypertension. The study found that higher levels of this compound were linked to a reduced likelihood of PH. This suggests a potential protective role of this compound against PH development. Notably, the study observed a transpulmonary release of this compound, indicating its active transport from the lungs into the circulation, which may contribute to its protective effects.
Q2: The abstract mentions other eicosanoid metabolites associated with PH. How does the role of this compound differ from those metabolites?
A: The research identified various eicosanoid metabolites with differing associations with PH. While elevated this compound levels were linked with lower PH odds, metabolites like leukotriene (LTB4) and arachidonic acid derivatives (11,12 diHETrE) were associated with higher odds of PH []. Furthermore, the study observed transpulmonary uptake for metabolites linked with increased PH risk and transpulmonary release for those associated with lower risk, as seen with this compound. This difference in directionality suggests distinct mechanisms of action and potential opposing roles in PH pathogenesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)
![4-Azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B1257103.png)
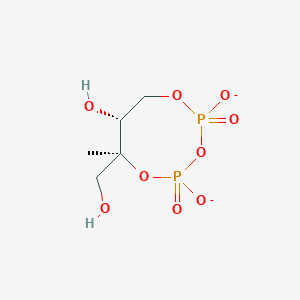

![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)
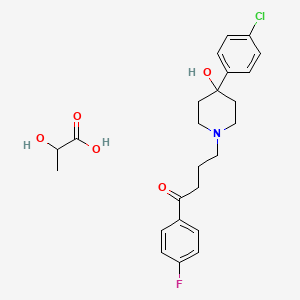
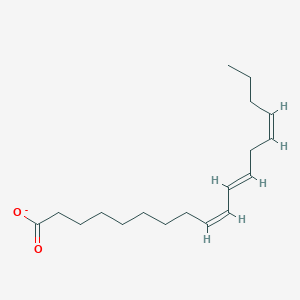

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257116.png)
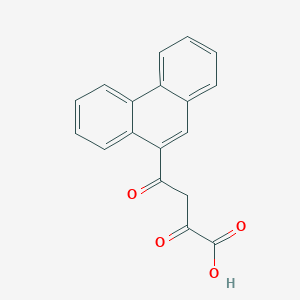
![[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)
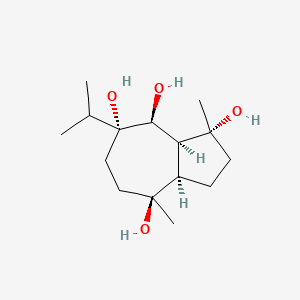
![6-Isopropyl-N-[2-[(7-chloroquinoline-4-yl)amino]ethyl]-8abeta-methyl-4abeta,7,8,8a-tetrahydrospiro[1,2,4-benzotrioxin-3,1'-cyclohexane]-4'-amine](/img/structure/B1257122.png)
![(Z,2Z)-4-amino-2-[amino(methylsulfanyl)methylidene]-3-isocyano-4-methylsulfanylbut-3-enenitrile](/img/structure/B1257124.png)
